
S-(2-boronoethyl)-L-cysteine
概要
説明
ボース・アインシュタイン凝縮体 (BEC) は、ボース粒子の気体が絶対零度 (0 ケルビンまたは -273.15 度摂氏) に非常に近い温度に冷却されたときに発生する物質の状態です。 これらの条件下では、ボース粒子の大部分が最低の量子状態を占め、波動関数の干渉などの巨視的な量子現象が明らかになります .
準備方法
ボース・アインシュタイン凝縮体の調製には、レーザー冷却と蒸発冷却技術を使用して、ボース粒子の希薄な気体を極低温に冷却する必要があります。 このプロセスには通常、次の手順が含まれます。
レーザー冷却: レーザービームを使用して原子の運動を遅くすることで冷却します。
磁気トラップ: 冷却された原子は磁場を使用してトラップされます。
蒸発冷却: トラップされた原子は、高エネルギーの原子を選択的に除去することでさらに冷却されます。これにより、残りの原子がさらに低い温度に達することができます
化学反応の分析
ボース・アインシュタイン凝縮体は、化学化合物ではなく物質の状態であるため、従来の意味での化学反応は起こりません。 しかし、超流動性や巨視的な量子干渉などの独特の量子現象を示すことがあります。 これらの現象は、分光法や干渉法などのさまざまな実験技術を使用して研究されています .
科学的研究の応用
Inhibition of Arginase Activity
BEC acts as a slow-binding competitive inhibitor of arginase, which is crucial in regulating the availability of L-arginine for nitric oxide synthase (NOS). This inhibition can enhance smooth muscle relaxation, making BEC a candidate for treating erectile dysfunction.
Case Study: Erectile Function
A study demonstrated that BEC binds to arginase as a transition state analogue, significantly enhancing nitric oxide-dependent smooth muscle relaxation in human penile tissue. The binding affinity was characterized by a dissociation constant (K_I) of approximately 0.4-0.6 µM, indicating strong inhibitory potential against arginase while sparing NOS activity .
Role in Inflammation and Immune Response
BEC has been investigated for its effects on inflammation and immune responses. It has been shown to exacerbate conditions such as colitis in mouse models, indicating that inhibition of arginase can lead to increased inflammatory responses due to altered polyamine metabolism.
Case Study: Colitis Model
In a study involving mice with induced colitis, treatment with BEC resulted in worsened histological injury scores and increased polyamine levels compared to control groups. This suggests that while BEC inhibits arginase, it may also promote inflammatory pathways when arginine metabolism is disrupted .
Potential Therapeutic Applications
The dual role of BEC in modulating arginine metabolism positions it as a potential therapeutic agent in various conditions:
- Erectile Dysfunction : By enhancing nitric oxide production through arginase inhibition, BEC may improve erectile function.
- Inflammatory Diseases : Its effects on immune modulation could be harnessed for therapies targeting chronic inflammatory conditions.
- Cancer Research : Given its role in regulating T cell function and immune responses, BEC may have implications in cancer immunotherapy by affecting tumor microenvironments .
Data Table: Summary of Studies Involving BEC
作用機序
ボース・アインシュタイン凝縮体の独特の特性は、多数のボース粒子が最低の量子状態を巨視的に占めることから生じます。 これにより、凝縮体が粘性なしで流れる超流動性や、個々の原子の波動関数が重なり合って互いに干渉する巨視的な量子干渉などの現象が発生します。 これらの効果は、量子力学の原理によって支配され、Gross-Pitaevskii 方程式によって記述されます .
類似の化合物との比較
ボース・アインシュタイン凝縮体は、その巨視的な量子特性により、物質の状態の中でユニークです。 似たような物質の状態には、以下のようなものがあります。
フェルミ凝縮体: 低温でフェルミ粒子によって形成される物質の状態であり、超流動性を示します。
超流動ヘリウム: ヘリウム 4 とヘリウム 3 は、低温で超流動相を形成し、BEC に似た特性を示します。
超伝導体: 臨界温度以下で電気抵抗ゼロと磁場排除を示す材料。これは、クーパー対のボース・アインシュタイン凝縮によって説明されます .
ボース・アインシュタイン凝縮体は、ボース粒子が最低の量子状態を巨視的に占めることから、他の物質の状態では観察されない現象をもたらすという点でユニークです。
類似化合物との比較
Bose-Einstein Condensate is unique among states of matter due to its macroscopic quantum properties. Similar states of matter include:
Fermionic Condensate: A state of matter formed by fermions at low temperatures, exhibiting superfluidity.
Superfluid Helium: Helium-4 and Helium-3 can form superfluid phases at low temperatures, exhibiting properties similar to BEC.
Superconductors: Materials that exhibit zero electrical resistance and expulsion of magnetic fields below a critical temperature, described by Bose-Einstein condensation of Cooper pairs .
Bose-Einstein Condensate is unique in that it involves the macroscopic occupation of the lowest quantum state by bosons, leading to phenomena that are not observed in other states of matter.
生物活性
S-(2-Boronoethyl)-L-cysteine (BEC) is a boronic acid derivative of L-cysteine that has garnered attention for its role as an arginase inhibitor. This compound has implications in various biological processes, particularly in the context of inflammation, immune response, and metabolic regulation. This article provides a comprehensive overview of the biological activity of BEC, supported by research findings, case studies, and data tables.
BEC functions primarily as a competitive inhibitor of arginase, an enzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea. By inhibiting arginase activity, BEC increases the availability of L-arginine for nitric oxide synthase (NOS), thereby enhancing nitric oxide (NO) production. This mechanism is crucial in various physiological and pathological contexts, including immune response modulation and inflammation control.
Key Findings on Mechanism
- Binding Affinity : BEC binds to arginase as a transition state analogue with a dissociation constant (K(I)) ranging from 0.4 to 0.6 µM, indicating strong binding affinity .
- Inhibition Effects : Inhibition of arginase by BEC has been linked to increased NO levels, which can have both pro-inflammatory and anti-inflammatory effects depending on the context .
Inflammation and Immune Response
- Modulation of Inflammatory Responses : Studies have shown that BEC administration can exacerbate inflammation in models of allergic airway disease and colitis. For instance, in mice with induced colitis, treatment with BEC worsened histological injury scores and increased mortality rates compared to controls .
- Impact on Nitric Oxide Homeostasis : The alteration in NO homeostasis due to arginase inhibition by BEC leads to increased S-nitrosylation and nitration of proteins, which can influence inflammatory pathways such as NF-κB activation .
- Immune Suppression : In neuroblastoma models, elevated arginase activity was associated with immune suppression through depletion of L-arginine, which is critical for T cell function. BEC's inhibition of arginase may counteract this effect by restoring L-arginine levels .
Case Studies
- Asthma Models : In studies involving asthma models, BEC treatment led to enhanced airway hyperresponsiveness and increased expression of chemokines associated with inflammation .
- Colitis Studies : Research demonstrated that BEC exacerbated symptoms in C. rodentium-infected mice, highlighting its potential detrimental effects on gut health when arginase is inhibited .
Data Tables
The following table summarizes key experimental findings regarding the effects of BEC on various biological parameters in mouse models.
Study Focus | Treatment | Survival (%) | Histology Score | Colon Weight (% Total Body Weight) |
---|---|---|---|---|
C. rodentium + Control | Water | 81.8 | 3.82 ± 1.01 | 0.83 ± 0.08 |
C. rodentium + BEC | BEC | 55.5 | 9.25 ± 0.69 | 1.25 ± 0.07 |
C. rodentium + DFMO | DFMO | 0 | 9.54 ± 0.68 | 1.35 ± 0.12 |
Implications for Therapy
The dual role of BEC as an arginase inhibitor presents both therapeutic opportunities and challenges:
- Therapeutic Potential : By enhancing NO availability, BEC may have potential applications in conditions characterized by low NO levels or impaired immune responses.
- Caution in Use : Given its ability to exacerbate certain inflammatory conditions, careful consideration is needed regarding the contexts in which BEC is administered.
特性
IUPAC Name |
(2R)-2-amino-3-(2-boronoethylsulfanyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12BNO4S/c7-4(5(8)9)3-12-2-1-6(10)11/h4,10-11H,1-3,7H2,(H,8,9)/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTJHLDXXJHAZTN-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CCSCC(C(=O)O)N)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(CCSC[C@@H](C(=O)O)N)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12BNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00432180 | |
Record name | S-(2-boronoethyl)-L-cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00432180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63107-40-4 | |
Record name | S-(2-boronoethyl)-L-cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00432180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does S-(2-boronoethyl)-L-cysteine (BEC) interact with arginase?
A1: BEC acts as a transition-state analog inhibitor of arginase. [, ] Its boronic acid moiety forms a tetrahedral boronate anion by nucleophilic attack from the metal-bridging hydroxide ion within the arginase active site. This boronate then bridges the binuclear manganese cluster of arginase, mimicking the transition state of L-arginine hydrolysis, thus inhibiting the enzyme. []
Q2: What are the downstream effects of arginase inhibition by BEC?
A2: Inhibiting arginase with BEC increases the availability of L-arginine for NOS. [, ] This leads to enhanced NO production, impacting various physiological processes like vasodilation, [, , , ] cell proliferation, [, ] and immune response. [, ]
Q3: Does BEC affect both arginase isoforms (arginase I and arginase II) equally?
A3: While BEC inhibits both arginase I and arginase II, research suggests a more pronounced role of arginase II in specific pathologies like diabetic nephropathy. [, ] Studies using arginase II-deficient mice or selective inhibition strategies highlight the significance of targeting arginase II for therapeutic benefits. [, ]
Q4: What is the molecular formula and weight of BEC?
A4: The molecular formula of BEC is C5H12BN2O4S, and its molecular weight is 206.03 g/mol.
Q5: Is there information available about the material compatibility and stability of BEC under various conditions?
A5: The provided research papers primarily focus on the biological activity and therapeutic potential of BEC. Information regarding its material compatibility and stability under various conditions is limited in these studies.
Q6: Does BEC possess any catalytic properties itself?
A6: BEC primarily functions as an enzyme inhibitor and does not exhibit intrinsic catalytic properties. Its primary mode of action involves binding to arginase and preventing its catalytic activity.
Q7: Have computational studies been conducted on BEC and its interactions with arginase?
A7: Yes, computational chemistry, including molecular modeling and docking studies, has been employed to investigate the binding mode of BEC to the arginase active site. [, , ] These studies provide insights into the structural basis of its high affinity and selectivity for arginase.
Q8: How do modifications to the structure of BEC affect its activity and selectivity?
A8: Research indicates that the distance between the boronic acid group and the α-amino acid function in BEC analogs is crucial for arginase inhibition. [] Additionally, the position of the sulfur atom in the side chain influences its interaction with the arginase active site. [] Modifications altering these structural features can significantly impact BEC's inhibitory potency and selectivity.
Q9: What is known about the stability of BEC and strategies to enhance its formulation?
A9: The provided research papers primarily focus on BEC's in vitro and in vivo biological effects. Detailed investigations on its stability under various conditions and specific formulation approaches to improve its stability, solubility, or bioavailability are not extensively covered.
Q10: What are the SHE regulations surrounding the use of BEC?
A10: The provided research focuses on the scientific understanding of BEC. Information on specific SHE regulations and compliance requirements falls outside the scope of these studies. Always consult relevant safety data sheets and regulatory guidelines when handling and using any chemical substance.
Q11: What is the pharmacokinetic profile of BEC?
A11: Details on the absorption, distribution, metabolism, and excretion (ADME) of BEC are not extensively discussed within the provided research papers.
Q12: Has BEC demonstrated efficacy in preclinical models of disease?
A12: Yes, BEC has shown promising results in various preclinical disease models. For instance, it attenuated neointima formation in rat carotid artery injury models, [, ] reduced pulmonary artery hypertension in rats, [] and improved endothelial dysfunction in diabetic rat models. [, , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。